molecular formula C21H26ClN3O B11349825 N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3-methylbenzamide

N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3-methylbenzamide

Cat. No.: B11349825
M. Wt: 371.9 g/mol
InChI Key: TYTWHJGXKBYIGM-UHFFFAOYSA-N
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Description

N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3-methylbenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a chlorophenyl group, a methylpiperazine moiety, and a methylbenzamide core, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3-methylbenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Chlorophenyl Intermediate: The initial step involves the chlorination of a phenyl ring to introduce the chlorine atom at the para position.

    Introduction of the Piperazine Moiety: The chlorophenyl intermediate is then reacted with piperazine under controlled conditions to form the piperazine derivative.

    Coupling with Methylbenzamide: The final step involves coupling the piperazine derivative with methylbenzamide using a suitable coupling agent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

    Chemistry: Used as a ligand in coordination chemistry and as a building block for complex organic synthesis.

    Biology: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential use as a therapeutic agent.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3-methylbenzamide involves its interaction with specific molecular targets. The compound is known to bind to dopamine receptors, particularly the D4 subtype, modulating neurotransmitter activity and influencing various physiological processes. This interaction is mediated through the compound’s ability to fit into the receptor’s binding site, altering its conformation and activity.

Comparison with Similar Compounds

N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3-methylbenzamide can be compared with other similar compounds, such as:

  • **N-[2-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide
  • 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

These compounds share structural similarities but differ in their functional groups and specific applications

Properties

Molecular Formula

C21H26ClN3O

Molecular Weight

371.9 g/mol

IUPAC Name

N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3-methylbenzamide

InChI

InChI=1S/C21H26ClN3O/c1-16-4-3-5-18(14-16)21(26)23-15-20(17-6-8-19(22)9-7-17)25-12-10-24(2)11-13-25/h3-9,14,20H,10-13,15H2,1-2H3,(H,23,26)

InChI Key

TYTWHJGXKBYIGM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NCC(C2=CC=C(C=C2)Cl)N3CCN(CC3)C

Origin of Product

United States

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